

# Physicochemical properties of chromium histidinate

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## Compound of Interest

Compound Name: Chromium histidinate

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An In-depth Technical Guide to the Physicochemical Properties of **Chromium Histidinate**

## Executive Summary

Chromium is an essential trace element recognized for its vital role in carbohydrate, lipid, and protein metabolism.[1][2] Its biological activity is closely linked to insulin function, where it potentiates the hormone's action, thereby improving glucose tolerance and insulin sensitivity.[2][3] However, the efficacy of chromium supplementation is largely dependent on its chemical form, which dictates its solubility, stability, and bioavailability. Among the various organic chromium complexes developed, **chromium histidinate** has emerged as a superior form, demonstrating significantly higher absorption and stability compared to other commercially available supplements like chromium picolinate and chromium chloride.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of **chromium histidinate**. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, spectroscopic characteristics, and analytical methodologies. The guide includes structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of its structure, analytical workflows, and key biological signaling pathways.

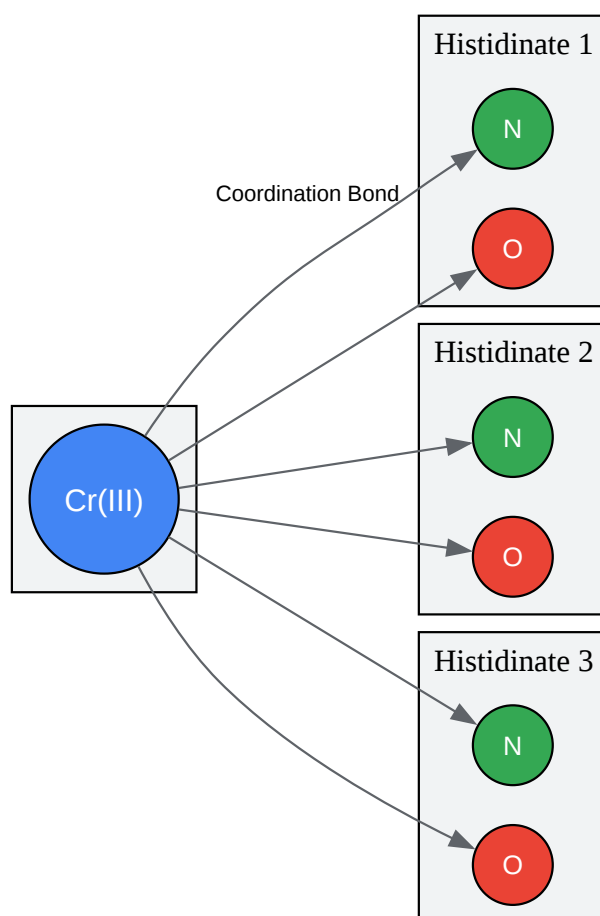
## Chemical Identity and Structure

Chromium (III) histidinate is a coordination complex formed between a central trivalent chromium ion ( $\text{Cr}^{3+}$ ) and L-histidine, an essential amino acid. The histidine ligand coordinates

with the chromium ion, forming a stable, multi-ringed structure.[6]

## Molecular and Structural Formula

The most commonly referenced form is tris-L-histidinato chromium(III), where three histidine molecules act as ligands to a single chromium atom.[7] However, research has also identified dimeric isomers with the formula  $\text{Cr}_2(\text{Histidinate})_4$ , which are separable by HPLC.[8] The coordination typically involves the amino group, the carboxyl group, and the imidazole nitrogen of the histidine side chain, resulting in a distorted octahedral geometry around the chromium ion.[9][10]



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Caption: Coordination structure of tris-L-histidinato chromium(III).

## Physicochemical Data

The physicochemical properties of **chromium histidinate** are central to its function as a nutritional supplement. Its stability and absorption are particularly noteworthy.

## Core Properties

The fundamental identifiers and properties of the tris-histidinate complex are summarized below.

Property	Value	Reference(s)
Molecular Formula	C <sub>18</sub> H <sub>24</sub> CrN <sub>9</sub> O <sub>6</sub>	<a href="#">[7]</a> <a href="#">[11]</a>
Molecular Weight	514.4 g/mol	<a href="#">[7]</a>
IUPAC Name	tris((2S)-2-amino-3-(1H-imidazol-5-yl)propanoate);chromium(3+)	<a href="#">[7]</a>
CAS Number	18984-90-2	<a href="#">[7]</a>
Appearance	Solid (typically freeze-dried powder)	<a href="#">[6]</a>
Stability	Stable for over 2 years under standard conditions	<a href="#">[4]</a>

## Bioavailability

Studies in humans have demonstrated that **chromium histidinate** complexes are absorbed more efficiently than any other tested chromium supplements. This enhanced bioavailability is critical for its therapeutic and nutritional efficacy.

Chromium Complex	Relative Absorption (based on urinary excretion)	Reference(s)
Chromium Histidinate	Highest (3670 +/- 338 ng/d from a 200 µg dose)	[4]
Chromium Picolinate	Intermediate (2082 +/- 201 ng/d)	[4]
Chromium Chloride	Low (~0.4% absorption)	[2][5]
Chromium Polynicotinate	Low (0.2 mcg absorbed from a 200 µg dose)	[5]

## Spectroscopic and Chromatographic Characterization

Analytical techniques are crucial for identifying and quantifying **chromium histidinate** and its isomers.

### Mass Spectrometry (MS)

LC/MS analysis has been used to identify different structural isomers of **chromium histidinate**. Analysis of a commercial preparation revealed components consistent with a dinuclear structure,  $\text{Cr}_2(\text{Histidinate})_4$ , with a neutral mass of 718 Da.[8]

Ion	Observed m/z	Proposed Structure	Reference
$(\text{M}+\text{H})^+$	719	$[\text{Cr}_2(\text{Histidinate})_4 + \text{H}]^+$	[8]
$(\text{M}+2\text{H})^{2+}$	360	$[\text{Cr}_2(\text{Histidinate})_4 + 2\text{H}]^{2+}$	[8]

### UV-Visible Spectroscopy

While specific spectra for **chromium histidinate** are not widely published, trivalent chromium complexes are known to exhibit characteristic UV-Visible absorption bands. For example, the

hexaaquachromium(III) ion,  $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ , has absorption maxima ( $\lambda_{\text{max}}$ ) at approximately 400 nm and 580 nm.[12] A change in ligands, from water to histidine, would be expected to shift these absorption bands. Spectrophotometric methods, often involving a chromogenic agent like diphenylcarbazide which forms a colored complex with chromium, are commonly used for quantification.[13][14]

## Infrared (IR) Spectroscopy

The IR spectrum of **chromium histidinate** would be expected to show characteristic absorption bands corresponding to its functional groups. Coordination with the chromium ion typically shifts the vibrational frequencies of these groups compared to free histidine.

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type
Amine (N-H)	3200-3400	N-H Stretch
Carboxylate (C=O)	1550-1650	Asymmetric C=O Stretch
Imidazole Ring	~1600	C=N and C=C Stretches
Amide I (in dipeptides)	1630-1656	C=O Stretch

Note: These are expected ranges based on general IR principles and data for histidine-containing peptides.[15][16][17]

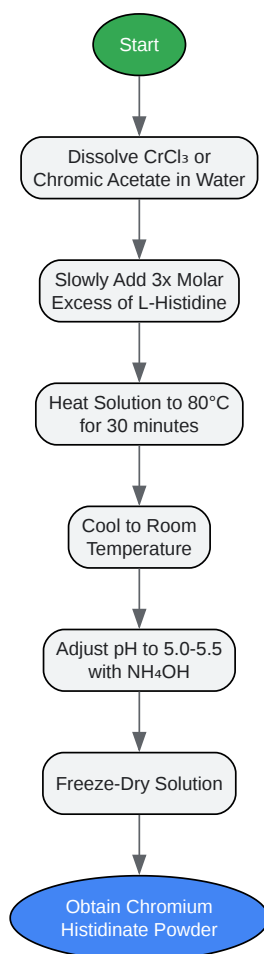
## Experimental Protocols

### Synthesis of Chromium Histidinate

A general method for synthesizing chromium-histidine complexes for nutritional use is described below.[6]

- **Reaction Setup:** A three-fold molar excess of L-histidine is slowly added to an aqueous solution of chromic chloride ( $\text{CrCl}_3$ ) or chromic acetate.
- **Heating:** The solution is heated to  $80^\circ\text{C}$  for an additional 30 minutes to facilitate complexation.

- pH Adjustment: The solution is cooled to room temperature, and the pH is adjusted to between 5.0 and 5.5 using concentrated ammonium hydroxide.
- Isolation: The final product is isolated, often by freeze-drying, to yield a stable powder.



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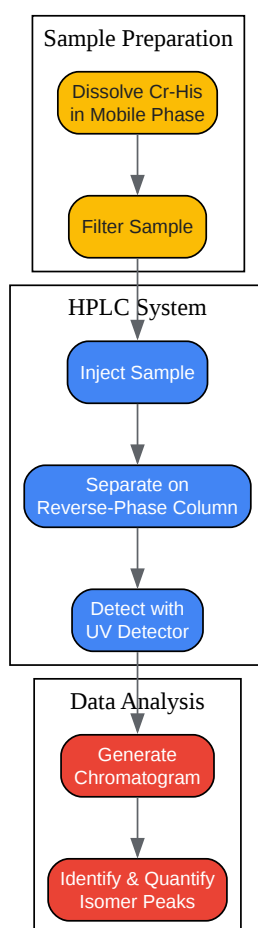
Caption: Experimental workflow for the synthesis of **chromium histidinate**.

## HPLC Analysis for Isomer Separation

High-Performance Liquid Chromatography (HPLC) can be employed to separate different isomers and impurities in **chromium histidinate** preparations.[8]

- Sample Preparation: The **chromium histidinate** sample is dissolved in a suitable solvent, such as the mobile phase, and filtered.

- **Chromatographic System:** An HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) is used.
- **Mobile Phase:** A gradient of solvents, such as water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA), is typically used.
- **Detection:** Eluting peaks are monitored using a UV detector. The resulting chromatogram shows different peaks corresponding to different isomers or related substances.[8]
- **Further Analysis:** Fractions corresponding to individual peaks can be collected for further analysis by mass spectrometry to determine their identity.



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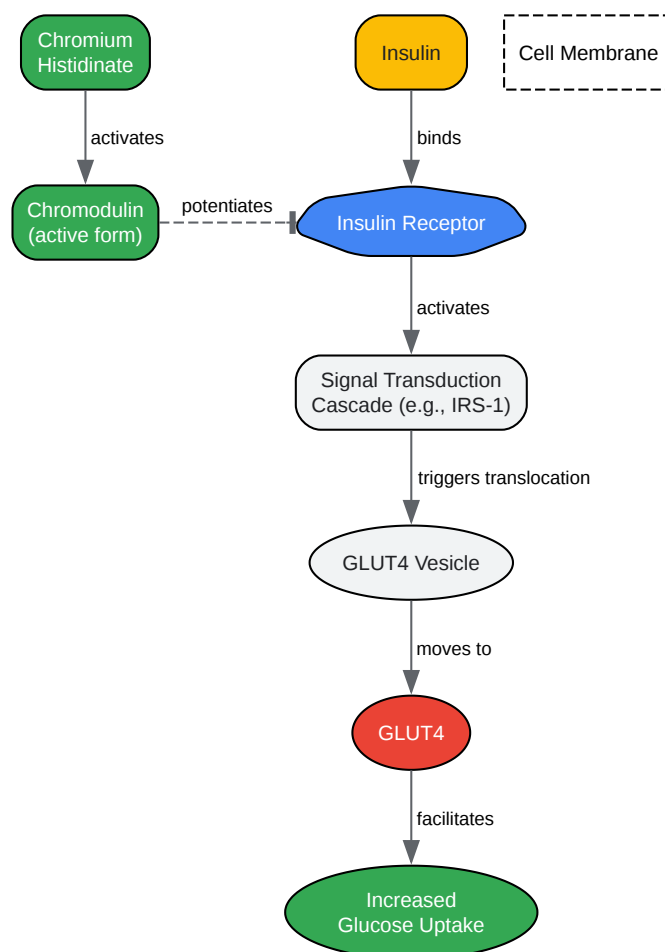
Caption: General experimental workflow for HPLC analysis of **chromium histidate**.

## Biological Activity and Signaling Pathways

**Chromium histidinate** exerts its biological effects by influencing key metabolic and cellular signaling pathways, primarily related to insulin function, inflammation, and oxidative stress.

### Potentialiation of Insulin Signaling

Trivalent chromium is believed to be biologically active as part of an oligopeptide complex known as chromodulin. This complex potentiates the action of insulin by facilitating its binding to the insulin receptor on the cell surface, thereby enhancing downstream signaling.[3] This leads to improved cellular glucose uptake through the translocation of glucose transporters (like GLUT4) to the plasma membrane.[3]



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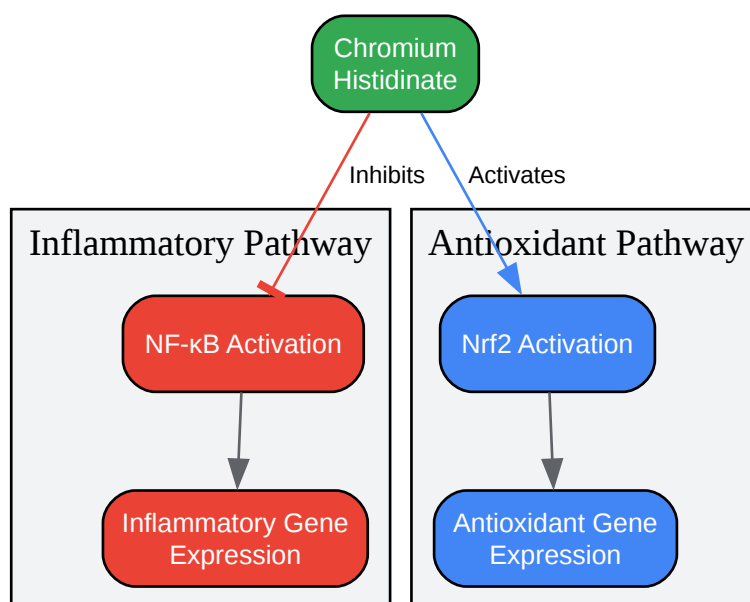
Caption: Potentialiation of insulin signaling by **chromium histidinate**.



## Modulation of NF- $\kappa$ B and Nrf2 Pathways

Studies in diabetic rat models have shown that **chromium histidinate** can protect against cellular dysfunction by modulating key signaling pathways involved in inflammation and antioxidant defense.<sup>[1][18]</sup>

- **NF- $\kappa$ B Pathway (Inhibition):** It decreases the expression of Nuclear Factor-kappa B (NF- $\kappa$ B), a key transcription factor that promotes inflammation. This suggests an anti-inflammatory effect.<sup>[1][18]</sup>
- **Nrf2 Pathway (Activation):** It increases the levels of Nuclear factor-erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins, thereby enhancing the cellular antioxidant defense system.<sup>[1][18]</sup>



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Caption: Modulation of NF- $\kappa$ B and Nrf2 pathways by **chromium histidinate**.

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